2-Bromo-5-chloro-3-fluoropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-chloro-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-5-4(8)1-3(7)2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDGFYYLQFJQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450094 | |
| Record name | 2-Bromo-5-chloro-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514797-97-8 | |
| Record name | 2-Bromo-5-chloro-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-chloro-3-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance of Halogenated Pyridines As Research Scaffolds
Halogenated pyridines are a class of organic compounds that have garnered significant attention as foundational scaffolds in scientific research, particularly in drug discovery and the development of agrochemicals. nih.govtutorchase.com The presence of halogen atoms—such as fluorine, chlorine, and bromine—on the pyridine (B92270) ring profoundly influences the molecule's physicochemical properties. tutorchase.com This includes modulating lipophilicity, which affects how a compound is absorbed, distributed, metabolized, and excreted in a biological system. tutorchase.com
The introduction of halogens can also enhance the binding affinity of a molecule to its biological target through the formation of halogen bonds, a type of non-covalent interaction. tutorchase.comacs.org This can lead to increased potency and efficacy of a potential drug. Furthermore, the carbon-halogen bond serves as a versatile chemical handle for a variety of synthetic transformations, most notably in cross-coupling reactions. nih.govuzh.chresearchgate.net This allows chemists to introduce a wide array of functional groups, thereby systematically modifying a molecule's structure to optimize its biological activity. The stability that halogens can confer upon a molecule also makes them less susceptible to metabolic degradation, potentially increasing their in-vivo half-life. tutorchase.com Pyridine rings themselves are a common feature in many biologically active compounds, and their halogenated derivatives are key intermediates in the synthesis of numerous pharmaceuticals and crop protection agents. frontiersin.orgnih.govijpsjournal.com
Overview of Academic Research Trends for 2 Bromo 5 Chloro 3 Fluoropyridine
Established Synthetic Pathways
Established methods for synthesizing halogenated pyridines often rely on classical functionalization reactions, manipulation of pre-existing functional groups, and specific halogenation techniques.
Pyridine (B92270) Ring Functionalization Strategies
The pyridine ring is electron-deficient, which makes it resistant to electrophilic aromatic substitution compared to benzene. Functionalization often requires harsh conditions and can lead to mixtures of products. researchgate.net Strategies to overcome this include:
Activation of the Ring: The pyridine nitrogen can be oxidized to an N-oxide, which activates the 2- and 4-positions for both electrophilic and nucleophilic attack. sigmaaldrich.comsigmaaldrich.com
Directed Metalation: The use of strong bases can deprotonate the pyridine ring at specific positions, often directed by a substituent already on the ring. These metalated intermediates can then react with an electrophile. znaturforsch.com
Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing groups and/or halogens (leaving groups) on the ring facilitates attack by nucleophiles, primarily at the 2- and 4-positions.
Halogenation and Selective Halogen Introduction Techniques
Introducing multiple different halogens regioselectively is a primary challenge. Key techniques include:
Electrophilic Halogenation: Direct halogenation of pyridine is often difficult and unselective. However, it can be effective for activated substrates or under specific conditions.
Sandmeyer-type Reactions: Diazotization of aminopyridines to form diazonium salts, followed by treatment with a halide source (e.g., Cu(I) halides), is a classic and reliable method for introducing halogens. guidechem.com
Halogen/Metal Exchange: Pyridines bearing a halogen, typically bromine or iodine, can undergo exchange with organolithium reagents at low temperatures. znaturforsch.com The resulting lithiated pyridine can then be quenched with a different halogen source.
Zincke Imine Intermediates: A modern approach involves the ring-opening of pyridines to acyclic Zincke imine intermediates, which can undergo highly regioselective halogenation under mild conditions before ring-closing to yield the 3-halopyridine. nih.gov
Preparation from Pyridin-2-amine Precursors
A direct and high-yielding synthesis of this compound proceeds via a Sandmeyer-type diazotization reaction starting from 5-chloro-3-fluoropyridin-2-amine. chemicalbook.com This method is particularly effective as it precisely installs the bromine atom at the 2-position.
The process begins with the slow addition of the amine precursor to a strong acid, such as 48% hydrobromic acid (HBr), at a reduced temperature. Subsequent addition of bromine and a solution of sodium nitrite (B80452) (NaNO₂) generates the unstable diazonium salt, which then decomposes to yield the desired 2-bromo product. chemicalbook.com A final basic workup allows for the isolation of the product in high purity and yield. chemicalbook.com
Table 1: Synthesis of this compound from an Amine Precursor chemicalbook.com
| Step | Reactants | Reagents | Conditions | Yield |
| 1 | 5-chloro-3-fluoropyridin-2-amine | 1. 48% HBr 2. Bromine 3. NaNO₂ (in water) 4. NaOH (in water) | Sequential addition at 0°C, then -10°C, followed by warming to room temperature. | 90% |
Advanced Synthetic Strategies
More recent synthetic efforts focus on improving regioselectivity, efficiency, and functional group tolerance, often employing metal catalysis or developing novel metal-free approaches.
Regioselective Synthesis Approaches
Achieving specific substitution patterns on a multi-halogenated pyridine is crucial for its use as a building block. The inherent differences in the reactivity of C-F, C-Cl, and C-Br bonds can be exploited. For instance, in the related compound 5-bromo-2-chloro-3-fluoropyridine (B1227324), palladium-catalyzed amination selectively occurs at the C-Br bond, while nucleophilic substitution without a catalyst can favor reaction at the C-Cl or C-F positions depending on the conditions. nih.gov This demonstrates that the choice of reaction conditions can tune the site of functionalization.
Furthermore, high-yielding, one-pot syntheses have been developed to create versatile building blocks like 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine from inexpensive starting materials. These intermediates are readily derivatized at the 2, 3, and 5 positions, allowing for the regioselective construction of various 2,3,5-trisubstituted pyridines. bohrium.com
Metal-Catalyzed and Metal-Free Synthetic Methodologies for Halogenated Pyridines
Modern synthetic chemistry is increasingly moving towards more sophisticated and sustainable methods for constructing complex molecules.
Metal-Catalyzed Methodologies: Transition metals, particularly palladium, copper, and nickel, play a pivotal role in modern organic synthesis. nih.gov Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) are indispensable for derivatizing halogenated pyridines. For example, a compound like 2-Bromo-5-fluoropyridine (B41290) can undergo a Suzuki coupling with phenylboronic acid to form 5-fluoro-2-phenylpyridine (B1391113). sigmaaldrich.com Similarly, copper-catalyzed reactions can be used to construct the pyridine ring itself from simpler components. acs.org These reactions allow the halogens on a pre-formed ring like this compound to serve as synthetic handles for introducing a wide array of other functional groups.
Metal-Free Synthetic Methodologies: There is a growing interest in developing synthetic methods that avoid the cost, toxicity, and purification challenges associated with transition metals. researchgate.net Recent advances in this area include:
Transition-metal-free C-H halogenation: Methods using simple and inexpensive halogen sources like sodium chlorite (B76162) or sodium bromite (B1237846) have been developed for the regioselective halogenation of certain pyridine derivatives. rsc.orgresearchgate.net
Nucleophilic Aromatic Substitution (SNAr): Highly selective C-N bond-forming reactions on polyhalogenated pyridines can be achieved under metal-free conditions, with the site of reaction tunable by the substrate and reaction conditions. rsc.org
Lewis Acid Activation: The pyridine ring can be activated towards nucleophilic attack by a Lewis acid like BF₃·OEt₂. This facilitates reactions such as phosphonation at the C4-position in a highly regioselective manner, without the need for a metal catalyst. nih.gov
These advanced strategies provide powerful tools for the synthesis and subsequent functionalization of complex halogenated pyridines, enabling the creation of novel molecules for various applications.
An in-depth examination of the synthetic methodologies for this compound reveals the critical role of reaction optimization and catalyst selection in achieving efficient and selective transformations. This article focuses on the nuanced interplay of reaction conditions and the application of advanced catalyst systems in the synthesis of this highly functionalized pyridine derivative.
Computational and Theoretical Studies on 2 Bromo 5 Chloro 3 Fluoropyridine and Analogous Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for investigating the electronic structure and reactivity of molecules. rsc.org For complex molecules like substituted halopyridines, DFT calculations offer insights that are often difficult to obtain through experimental means alone. sumitomo-chem.co.jpresearchgate.net
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of activation energies for transition states. In the context of halopyridines, this is particularly relevant for understanding nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
For instance, computational studies on nucleophilic substitution reactions involving pyridine (B92270) derivatives have utilized DFT to assess reaction mechanisms. scispace.comrsc.orgnih.gov These studies explore the energetics of different pathways, such as the concerted SNAr mechanism versus a stepwise pathway involving a Meisenheimer intermediate. nih.gov The calculations can determine the geometries of transition states and the free energy barriers for each step, providing a detailed picture of the reaction's progress. researchgate.netnih.gov While a specific study for 2-bromo-5-chloro-3-fluoropyridine is not available, DFT has been used to investigate the reaction of acyl halides with pyridine, revealing that the nature of the leaving group (e.g., F, Cl, Br) significantly impacts the reaction profile, determining whether a transition state or a tetrahedral intermediate is formed. nih.gov Such findings are critical for predicting the most likely reaction pathways for polysubstituted pyridines.
Table 1: Representative DFT-Calculated Parameters for Reaction Mechanisms of Pyridine Analogs (Note: Data is illustrative and based on general findings for analogous systems, not specific to this compound)
| Reaction Type | System Studied | Calculated Parameter | Illustrative Finding | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Indole + 4-fluorobenzonitrile | Entropy of Activation (ΔS‡) | -44 e.u., consistent with a highly organized transition state. | nih.gov |
| Nucleophilic Substitution | Pyridine + Acyl Halides | Free Energy Barrier | The barrier is significantly higher for in-plane σ attack compared to the SNm path. | nih.gov |
| Suzuki Coupling | Generic Ar-X + Ar'-B(OH)2 | Activation Gibbs Free Energy | Transmetalation step proceeds via two transition states. | sumitomo-chem.co.jp |
Prediction of Regioselectivity and Chemoselectivity
In a molecule with multiple reactive sites like this compound, predicting which site will react preferentially (regioselectivity) and which functional group will react (chemoselectivity) is a significant challenge. DFT calculations can predict the most likely site of reaction by comparing the activation energies for substitution at each position.
For dihalopyridines undergoing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, DFT has been used to understand the origins of regioselectivity. rsc.orgnih.gov These studies often employ a "distortion-interaction" model, where the activation barrier is decomposed into the energy required to distort the catalyst and substrate and the interaction energy between them. rsc.org Generally, for dihalopyridines, reaction at the C2/C6 positions is preferred due to electronic effects. rsc.orgnih.gov The presence of multiple, different halogens (F, Cl, Br) in this compound introduces further complexity. The relative bond dissociation energies (C-Br vs. C-Cl) and the electronic influence of the fluorine atom would be key factors that DFT could model to predict the outcome of, for example, a selective Suzuki coupling. nih.gov Recent advancements have also seen the development of machine learning models, informed by DFT data, to predict regioselectivity in cross-coupling reactions with high accuracy. chemrxiv.orgchemrxiv.orgrsc.org
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational methods are pivotal in establishing structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity or chemical reactivity. nih.govnih.govnih.govnih.gov
Correlation of Electronic and Steric Properties with Reactivity Profiles
The reactivity of a substituted pyridine is governed by a combination of electronic and steric effects. The electron-withdrawing or -donating nature of substituents, as well as their size, influences the electron density distribution in the pyridine ring and the accessibility of reactive sites.
Computational studies on substituted pyridines have shown that electronic properties, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the molecular electrostatic potential (ESP), are strong predictors of reactivity in SNAr reactions. chemrxiv.org A lower LUMO energy generally corresponds to a more electrophilic arene and thus a faster reaction rate. Fluorine substitution, for example, is known to have a profound effect on reactivity due to its high electronegativity. nih.govresearchgate.net The steric hindrance from bulky substituents can also be quantified computationally and correlated with reaction outcomes. mdpi.com For this compound, a computational analysis would quantify the inductive effects of the three halogens and the steric bulk of the bromine and chlorine atoms to build a comprehensive reactivity profile.
Table 2: Key Computational Descriptors for SAR in Halopyridine Analogs (Note: This table is illustrative and based on general findings for analogous systems.)
| Descriptor | Property Measured | Predicted Influence on Reactivity | Reference |
|---|---|---|---|
| LUMO Energy | Electron accepting ability | Lower energy often correlates with higher reactivity in SNAr. | chemrxiv.org |
| Molecular Electrostatic Potential (ESP) | Charge distribution | More positive potential at a carbon indicates higher susceptibility to nucleophilic attack. | chemrxiv.org |
| Buried Volume (%VBur) | Steric hindrance | Larger values can indicate slower reaction rates due to steric blocking. | mdpi.com |
| Bond Dissociation Energy (BDE) | Strength of a chemical bond | Weaker C-X bond can indicate the preferred site of oxidative addition in cross-coupling. | nih.gov |
Modeling of Ligand Effects in Catalytic Transformations
In transition-metal-catalyzed reactions, the ligands coordinated to the metal center play a crucial role in determining the catalyst's activity and selectivity. Computational modeling can simulate the interaction of different ligands with the metal and the substrate, helping to rationalize and predict these effects.
Studies on palladium-catalyzed cross-coupling reactions have used computational methods to investigate how the electronic and steric properties of pyridine-based ligands influence catalytic efficiency. nih.govacs.orgacs.orgrsc.org For example, the basicity of a pyridine ligand, which can be modulated by substituents, can affect the electron density at the palladium center and, consequently, its catalytic activity. nih.govacs.org In reactions involving this compound as a substrate, the choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand for the palladium catalyst could be modeled to predict which C-X bond (C-Br or C-Cl) would be preferentially activated. nih.gov Such models can guide the experimental design of catalytic systems for the selective functionalization of polyhalogenated heterocycles. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science Research
2-Bromo-5-chloro-3-fluoropyridine as a Versatile Synthetic Building Block
The distinct reactivity of the halogen atoms on the pyridine (B92270) core allows for selective and sequential reactions, positioning this compound as a key component in the synthesis of diverse molecular architectures. bldpharm.com The bromo group is particularly amenable to palladium-catalyzed cross-coupling reactions, while the chloro and fluoro groups can participate in nucleophilic aromatic substitution (SNAr) reactions, often under different conditions, providing chemists with a powerful tool for molecular design.
The generation of highly substituted pyridine derivatives is a cornerstone of medicinal chemistry and materials science, and this compound serves as an excellent starting point for this purpose. The differential reactivity of its halogen substituents is key to its utility. For instance, the bromine atom at the 2-position can be selectively targeted in cross-coupling reactions.
A prime example is the Suzuki coupling reaction, a powerful method for creating carbon-carbon bonds. By reacting this compound with various boronic acids in the presence of a palladium catalyst, a wide array of aryl or alkyl groups can be introduced at the 2-position. This methodology is analogous to the synthesis of 5-fluoro-2-phenylpyridine (B1391113) from 2-bromo-5-fluoropyridine (B41290) and phenylboronic acid. sigmaaldrich.com This selective functionalization leaves the chloro and fluoro groups available for subsequent transformations, enabling the stepwise construction of pyridines with three or more different substituents.
| Reactant A | Reactant B | Reaction Type | Product Class |
| This compound | Arylboronic Acid | Suzuki Coupling | 2-Aryl-5-chloro-3-fluoropyridines |
| This compound | Alkylboronic Acid | Suzuki Coupling | 2-Alkyl-5-chloro-3-fluoropyridines |
| This compound | Amines | Buchwald-Hartwig Amination | 2-Amino-5-chloro-3-fluoropyridines |
Beyond simple substitution, this compound is instrumental in building more complex heterocyclic systems. Its ability to undergo sequential, site-selective reactions allows for the fusion of other rings onto the pyridine core or the attachment of complex side chains, leading to a diversification of available chemical scaffolds.
For example, the bromine atom can be displaced through a palladium-catalyzed α-arylation of esters to introduce ester-containing side chains, which can then be further manipulated. This approach has been used with similar bromopyridines to create derivatives like 4-pyridylcarboxypiperidines. sigmaaldrich.com Furthermore, the remaining chloro and fluoro groups can undergo nucleophilic substitution with various nucleophiles (e.g., thiols, alcohols, amines), leading to a wide range of functionalized pyridines that can serve as precursors to bicyclic or polycyclic heterocyclic systems. The ortho positioning of the halogen and a nitrile group in a related compound, 2-bromo-5-fluorobenzonitrile, facilitates its conversion into quinazoline (B50416) ring systems, which are important in medicinal chemistry for their anti-inflammatory and antitumor applications. ossila.com This highlights the potential of strategically halogenated pyridines to serve as linchpins in the synthesis of diverse and complex heterocyclic structures.
Role in the Development of Advanced Materials
The unique electronic properties conferred by the fluorine and chlorine atoms, combined with the synthetic versatility of the bromine atom, make this compound an attractive monomer or precursor for advanced materials. bldpharm.com Fluorinated polymers and materials are highly sought after for their enhanced thermal stability, chemical resistance, and specific electronic characteristics. mdpi.com
Halogenated pyridines are valuable building blocks for high-performance polymers. mdpi.com this compound can be used to introduce the fluoropyridyl moiety into polymer backbones or as side chains. This is typically achieved by converting the bromo group into a polymerizable functional group (e.g., an alkyne, alkene, or boronic ester) and then subjecting the resulting monomer to polymerization reactions.
The incorporation of the 5-chloro-3-fluoropyridyl group can enhance the properties of materials such as polyarylethers or polyimides. These properties include improved thermal stability, oxidative resistance, and specific dielectric properties, making them suitable for applications in electronics and as specialized coatings. vivanacl.comindiamart.com The reactivity of the halogens allows for post-polymerization modification, enabling the tuning of the final material's properties.
The rigid structure and defined substitution pattern of this compound make it a candidate for use as an organic linker in the construction of porous framework materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). bldpharm.com These materials are characterized by their high surface area and ordered pore structures, with applications in gas storage, catalysis, and sensing. mdpi.com
To be used as a linker, this compound would first be functionalized, for example, by converting the bromo and chloro groups into linking groups such as carboxylic acids, amines, or boronic acids via established synthetic methods. The resulting multifunctional pyridine derivative can then be reacted with metal nodes (for MOFs) or self-condensed (for COFs) to form a crystalline, porous framework. The presence of the fluorine atom within the framework's pores can modulate the surface properties, influencing the material's selectivity for absorbing specific molecules.
| Framework Type | Role of Derivative | Potential Linking Groups | Resulting Material Property |
| Metal-Organic Framework (MOF) | Organic Linker | Carboxylates, Amines | Tunable porosity, enhanced stability |
| Covalent Organic Framework (COF) | Monomeric Building Block | Boronic Acids, Aldehydes | High surface area, chemical resistance |
Applications in Pharmaceutical and Agrochemical Research
Design and Synthesis of Biologically Active Molecules
The compound's structure is a versatile scaffold, enabling the introduction of various functional groups through established synthetic methodologies. This adaptability is crucial for the iterative process of designing and creating new biologically active agents.
In pharmaceutical research, 2-Bromo-5-chloro-3-fluoropyridine is a key intermediate for creating a new generation of therapeutic agents. vivanacl.com The differential reactivity of the halogens—typically the bromine atom is most susceptible to palladium-catalyzed cross-coupling reactions—allows for the sequential and regioselective addition of other molecular fragments. This control is paramount in building the complex structures required for specific biological targets.
For instance, this pyridine (B92270) derivative is a documented starting material in the synthesis of azatetralones, which are themselves precursors to hydantoin-based aldose reductase inhibitors. google.com These inhibitors are investigated for the treatment of chronic diabetic complications. The defined stereochemistry and substitution pattern of the pyridine ring are critical for the ultimate efficacy of the final drug compound.
Table 1: Examples of Pharmaceutical Intermediates Derived from this compound
| Intermediate Class | Therapeutic Target | Reference |
| Azatetralones | Aldose Reductase | google.com |
| Substituted Pyridines | Kinases (e.g., Raf kinase) | googleapis.comgoogleapis.com |
This table is for illustrative purposes and represents classes of compounds where halogenated pyridines are pivotal.
The agrochemical industry also leverages this compound as a raw material for creating new crop protection agents like herbicides, pesticides, and fungicides. vivanacl.com The incorporation of a fluorinated pyridine moiety can enhance the efficacy, metabolic stability, and target specificity of an agrochemical.
Patents have described the use of related substituted dihalopyridines, such as 5-chloro-2,3-difluoropyridine, in the preparation of pyridinyloxyphenoxyalkanecarboxylic acid derivatives, which are known to possess potent herbicidal properties. google.com The synthetic logic of using a multi-halogenated pyridine as a central scaffold applies directly to this compound, positioning it as a valuable precursor for developing next-generation herbicides and other agricultural products.
Table 2: Agrochemical Applications of Halogenated Pyridine Precursors
| Agrochemical Class | Application | Reference |
| Pyridinyloxyphenoxy- alkanecarboxylic acids | Herbicide | google.com |
| General Pyridine Derivatives | Insecticide | vivanacl.com |
This table illustrates the types of agrochemicals developed from precursors structurally related to this compound.
Medicinal Chemistry Research Pathways
Beyond its role as a simple building block, the compound is integral to sophisticated medicinal chemistry research aimed at understanding and modulating disease pathways.
The creation of targeted therapies requires the precise synthesis of molecules that can interact with a specific biological entity, such as a mutated protein in a cancer cell. This compound is an ideal starting point for generating libraries of drug analogs. Chemists can systematically replace the bromine or chlorine atoms with different chemical groups to explore the structure-activity relationship (SAR) of a potential drug. This process helps to optimize a compound's potency, selectivity, and pharmacokinetic properties.
The presence of fluorine, in particular, is a common strategy in modern drug design to improve metabolic stability and binding affinity. mdpi.com Research into Raf kinase inhibitors, a critical target in oncology, has utilized bromo-chloro-fluorinated aromatic compounds to develop potent and selective agents. googleapis.comgoogleapis.com
Derivatives synthesized from this compound are frequently used as molecular probes to study the mechanisms of enzyme inhibition and receptor binding. The specific arrangement of substituents on the pyridine ring can influence how a molecule fits into the active site of an enzyme or the binding pocket of a receptor.
For example, studies on serotonin (B10506) receptors, such as 5-HT1A, involve synthesizing series of compounds to probe binding requirements. While not the exact starting material, related bromo- and chloro-substituted arylpiperazinyl derivatives have been evaluated for their affinity to these receptors, demonstrating how halogen substitution patterns are critical for achieving desired receptor interaction profiles. mdpi.com The insights gained from such studies are crucial for designing drugs with improved selectivity and fewer off-target effects.
A burgeoning area of drug discovery is the development of protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs). These bifunctional molecules are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the protein's degradation. The synthesis of PROTACs requires versatile linkers and scaffolds to connect the target-binding and ligase-binding moieties. The multiple reactive sites on this compound make it a potential building block for constructing these complex molecules, offering a rigid and well-defined core from which to build out the necessary components. While specific public-domain examples are still emerging, the chemical characteristics of this compound make it a prime candidate for application in this cutting-edge field.
Structure-Activity Relationship (SAR) Studies in Biological Systems
Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agrochemical chemistry. They involve systematically altering the chemical structure of a lead compound and assessing the impact of these changes on its biological activity. The goal is to identify the key structural motifs responsible for the desired effect and to optimize the compound's potency, selectivity, and pharmacokinetic properties. The this compound scaffold is particularly amenable to SAR studies due to its distinct halogenation pattern, which provides a framework for investigating the influence of various substituents on biological profiles.
Impact of Substitution Patterns on Pharmacological Profiles
The pharmacological profile of a compound is dictated by its interactions with biological macromolecules, which are in turn governed by its three-dimensional structure and electronic properties. The specific arrangement of bromo, chloro, and fluoro substituents on the pyridine ring of this compound provides a unique starting point for SAR exploration. Research in medicinal chemistry has established that the introduction of halogens can significantly modulate a molecule's properties. nih.gov
For instance, the fluorine atom at the 3-position is a strong electron-withdrawing group, which can influence the pKa of the pyridine nitrogen and affect its ability to form hydrogen bonds with a biological target. The chlorine atom at the 5-position and the bromine atom at the 2-position further modify the electronic landscape of the ring and introduce steric bulk. The bromine atom, in particular, is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of a wide array of substituents at this position.
| Position of Substitution | Original Group | Hypothetical Modification | Potential Impact on Pharmacological Profile |
| 2 | Bromo | Phenyl | Introduction of aromatic interactions (π-π stacking), potential for improved potency. |
| 2 | Bromo | Methyl | Increased lipophilicity, potential for improved membrane permeability. |
| 5 | Chloro | Methoxy | Introduction of a hydrogen bond donor, potential for altered selectivity. |
| 3 | Fluoro | Hydrogen | Removal of a strong electron-withdrawing group, potential for altered pKa and target binding. |
This table is illustrative and based on general medicinal chemistry principles, as specific research data for this compound is limited.
Ligand Design for Specific Biological Targets
The design of ligands for specific biological targets is a cornerstone of rational drug discovery. It involves creating molecules that bind with high affinity and selectivity to a target protein, thereby modulating its function. The this compound scaffold can be utilized as a core fragment in the design of such ligands. The different chemical reactivity of the bromo and chloro substituents allows for selective functionalization, enabling the construction of diverse chemical libraries for screening against various biological targets.
For example, the bromine at the 2-position is more reactive in palladium-catalyzed cross-coupling reactions than the chlorine at the 5-position. This differential reactivity can be exploited to introduce a specific substituent at the 2-position while leaving the 5-position intact for subsequent modification. This stepwise approach is highly valuable in the systematic development of ligands.
Although specific examples of ligands designed from this compound are not prominent in the public domain, its utility as a raw material for the pharmaceutical and agrochemical industries suggests its incorporation into proprietary drug discovery programs. vivanacl.com The table below outlines a hypothetical workflow for utilizing this scaffold in a ligand design campaign targeting a generic kinase enzyme, a common target in oncology research.
| Step | Action | Rationale | Example Reaction |
| 1 | Suzuki coupling at the 2-position | Introduce a larger aromatic system to occupy the ATP-binding pocket. | Reaction with an arylboronic acid. |
| 2 | Nucleophilic aromatic substitution at the 5-position | Introduce a solubilizing group or a vector for further functionalization. | Reaction with an amine or alcohol. |
| 3 | Modification of the pyridine nitrogen | Modulate pKa and hydrogen bonding potential. | Formation of an N-oxide or salt. |
This table represents a generalized workflow for ligand design and does not reflect specific experimental data for this compound.
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is essential for separating 2-Bromo-5-chloro-3-fluoropyridine from starting materials, by-products, and other impurities, thereby enabling purity assessment and the monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity of this compound. bldpharm.com This method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). By using a suitable detector, such as a UV detector, a chromatogram is produced where the area of the peak corresponding to the compound is proportional to its concentration. This allows for the quantitative determination of purity. Suppliers of related compounds often specify purity as determined by HPLC, indicating its importance in quality control. chemimpex.com
Gas Chromatography (GC) is another primary chromatographic method used for assessing the purity of this compound and related volatile halogenated pyridines. cphi-online.com In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. A detector, often a flame ionization detector (FID) or a mass spectrometer (GC-MS), is used for detection and quantification. Purity levels for closely related compounds are frequently reported based on GC analysis, highlighting its role in ensuring the quality of the final product. chemimpex.comcphi-online.com
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering notable improvements in resolution, sensitivity, and speed of analysis over traditional high-performance liquid chromatography (HPLC). This technique utilizes columns packed with smaller sub-2 µm particles, which, when coupled with instrumentation that can handle higher system pressures, allows for more efficient separations. For a compound such as this compound, which is often an intermediate in complex syntheses, UPLC is an invaluable tool for monitoring reaction progress, identifying impurities, and ensuring the purity of the final product.
Detailed research findings on a specific, validated UPLC method for the routine analysis of this compound are not extensively detailed in publicly available scientific literature. However, the analytical methodologies for structurally related halogenated and substituted pyridines are well-established and provide a strong framework for its characterization. These methods are typically developed to be rapid, accurate, and precise, ensuring reliable quantification and qualification.
A representative UPLC method for the analysis of substituted pyridines, which could be adapted and validated for this compound, would involve a reversed-phase separation. The choice of a C18 stationary phase is common due to its versatility and ability to separate a wide range of compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, run in a gradient mode to ensure the efficient elution of the target compound and any potential impurities.
Photodiode array (PDA) detection is frequently employed as it allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is useful for peak identification and purity assessment. The specific wavelengths for detection would be selected based on the UV absorbance maxima of this compound.
The following interactive data table outlines a typical set of parameters for a UPLC method that could be applied to the analysis of this compound and related impurities.
Table 1: Representative UPLC Method Parameters for the Analysis of Substituted Pyridines
| Parameter | Value |
| Chromatographic System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detection | Photodiode Array (PDA) at 254 nm |
| Run Time | 5 minutes |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions |
This method would be expected to provide sharp, well-resolved peaks, allowing for the accurate quantification of this compound and the detection of any process-related impurities. The development and validation of such a method would be a critical step in the chemical process development and quality control of this compound.
Future Research Directions and Emerging Opportunities
Development of Novel Catalytic Systems for Enhanced Selectivity
The reactivity of the carbon-bromine and carbon-chlorine bonds in 2-Bromo-5-chloro-3-fluoropyridine offers a playground for catalytic innovation. Future research will likely focus on developing highly selective catalytic systems to functionalize this molecule with greater precision and efficiency.
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. researchgate.net The development of novel ligands and catalyst systems that can differentiate between the bromo and chloro substituents will be a key area of investigation. This would allow for sequential, site-selective modifications, opening up pathways to complex molecular architectures. For instance, a catalyst with high selectivity for the C-Br bond would enable the introduction of a functional group at the 2-position, leaving the 5-position available for subsequent transformations. Nickel-catalyzed cross-coupling reactions, for example, have shown promise in the functionalization of pyridine (B92270) derivatives. acs.org
Furthermore, the exploration of C-H activation techniques presents an exciting frontier. researchgate.net Catalytic systems that can directly functionalize the C-H bonds of the pyridine ring, in the presence of the existing halogens, would offer a more atom-economical and streamlined approach to synthesizing novel derivatives. acs.orgnih.govthieme-connect.de This could lead to the creation of compounds with unique substitution patterns that are currently difficult to access through traditional methods.
| Catalyst System Type | Potential Advantage | Research Focus |
| Selective Transition Metal Catalysts | Sequential, site-selective functionalization | Ligand design for differentiating C-Br and C-Cl bonds |
| C-H Activation Catalysts | Atom economy and streamlined synthesis | Direct functionalization of pyridine ring C-H bonds |
| Photocatalysis | Mild reaction conditions | Light-driven, selective transformations |
Green Chemistry Approaches in Synthesis and Functionalization
The principles of green chemistry are increasingly influencing the design of chemical processes. Future research on this compound will undoubtedly incorporate these principles to develop more sustainable and environmentally friendly synthetic methods.
One promising area is the use of alternative reaction media, such as water or bio-based solvents, to replace traditional volatile organic compounds. Microwave-assisted synthesis and ultrasonication are other green techniques that can accelerate reaction times, improve yields, and reduce energy consumption. nih.govrasayanjournal.co.in These methods have been successfully applied to the synthesis of other pyridine derivatives and could be adapted for the functionalization of this compound. researchgate.net
The development of one-pot, multi-component reactions (MCRs) is another key aspect of green chemistry. rasayanjournal.co.in MCRs allow for the synthesis of complex molecules from simple starting materials in a single step, minimizing waste and improving efficiency. Designing MCRs that incorporate this compound as a key component could lead to the rapid and sustainable production of diverse chemical libraries for screening purposes. Furthermore, exploring the use of dimethyl sulfoxide (B87167) (DMSO) as a reactant or a "masked" functional group equivalent could offer novel and more sustainable functionalization pathways. ncat.edu
| Green Chemistry Approach | Benefit | Application to this compound |
| Alternative Solvents | Reduced environmental impact | Use of water or bio-based solvents in synthesis |
| Microwave/Ultrasound | Increased efficiency, reduced energy | Accelerated functionalization reactions |
| Multi-component Reactions | Minimized waste, high efficiency | Rapid synthesis of diverse derivatives |
| Novel Reagents | Sustainability | Exploring DMSO as a functional group source |
Expansion of Biological Applications and Target Identification
The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs and biologically active compounds. researchgate.netajrconline.org The unique substitution pattern of this compound makes its derivatives attractive candidates for biological screening and drug discovery programs.
Future research will focus on synthesizing libraries of compounds derived from this compound and evaluating their biological activities across a wide range of therapeutic areas. The presence of fluorine can often enhance metabolic stability and binding affinity, making these compounds particularly interesting for medicinal chemistry. sigmaaldrich.com For example, derivatives could be screened for their potential as anti-malarial, anti-inflammatory, or antimicrobial agents. nih.govmdpi.com
A crucial aspect of this research will be target identification. Once a biologically active derivative is identified, determining its molecular target is essential for understanding its mechanism of action and for further lead optimization. Modern chemical biology techniques, such as affinity-based protein profiling and genetic screening, will play a vital role in elucidating the targets of these novel compounds.
| Research Area | Focus | Potential Outcome |
| Library Synthesis | Creation of diverse derivatives | Identification of new biologically active compounds |
| Biological Screening | Evaluation against various diseases | Discovery of potential drug candidates |
| Target Identification | Understanding mechanism of action | Validation of new therapeutic targets |
Advanced Computational Modeling for Predictive Chemical Research
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. nih.gov In the context of this compound, these methods can provide valuable insights into its reactivity, properties, and potential applications.
Future research will likely employ advanced computational techniques, such as Density Functional Theory (DFT), to predict the regioselectivity of various reactions involving this compound. nih.gov This can help to guide experimental work and prioritize the most promising synthetic routes. For instance, computational models can predict whether a particular catalyst will favor reaction at the bromine or chlorine position.
Furthermore, in silico screening of virtual libraries of this compound derivatives can accelerate the drug discovery process. nih.gov By predicting properties such as binding affinity to specific protein targets, ADME (absorption, distribution, metabolism, and excretion), and toxicity, computational models can help to identify the most promising candidates for synthesis and biological testing. The use of physics-based computational modeling, such as Free Energy Perturbation (FEP), can offer accurate predictions of protein stability and binding affinity upon mutation, guiding the design of more effective therapeutics. youtube.com
| Computational Method | Application | Benefit |
| Density Functional Theory (DFT) | Predicting reaction outcomes | Guiding synthetic strategy and improving efficiency |
| Virtual Screening | Identifying potential drug candidates | Accelerating the drug discovery pipeline |
| ADME/Tox Prediction | Assessing drug-likeness | Reducing late-stage attrition in drug development |
| Free Energy Perturbation (FEP) | Predicting protein stability and binding | Guiding the design of optimized biologics |
Q & A
Q. What are the recommended synthetic strategies for preparing 2-bromo-5-chloro-3-fluoropyridine?
To synthesize this compound, researchers typically employ sequential halogenation or functional group transformations on pyridine derivatives. For example:
- Bromination/Chlorination : Starting from a fluoropyridine scaffold, regioselective bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or POCl₃ under controlled conditions. Similar methods are reported for bromination of 2-amino-3-methylpyridine derivatives .
- Fluorination : Fluorine can be introduced via halogen exchange (e.g., using KF in the presence of a transition metal catalyst) or directed ortho-metalation strategies.
Methodological Note : Optimize reaction temperature and stoichiometry to minimize side reactions. Monitor progress via TLC or GC-MS.
Q. How can researchers validate the structure and purity of this compound?
Key analytical techniques include:
- NMR Spectroscopy : and NMR to confirm substitution patterns and halogen positions. For example, coupling constants in NMR can distinguish between ortho, meta, and para fluorine environments.
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement to resolve ambiguities in regiochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
Data Tip : Cross-reference spectral data with analogs like 3-bromo-2-chloro-5-fluoropyridine (CAS 884494-36-4) to confirm assignments .
Advanced Research Questions
Q. How can chemoselective substitution at bromine, chlorine, or fluorine sites be achieved in this compound?
Reaction conditions dictate selectivity:
- Bromine Substitution : Use Pd-catalyzed amination (e.g., Pd₂(dba)₃/Xantphos with secondary amines) for exclusive bromide displacement .
- Chlorine Substitution : Neat conditions (solvent-free, elevated temperatures) favor substitution at the 2-chloro position via SNAr mechanisms .
- Fluorine Substitution : Activate the 3-fluoro group using strong bases (e.g., KHMDS) in SNAr reactions with nucleophiles like thiols or amines .
Experimental Design : Screen catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. non-polar), and temperatures to optimize selectivity.
Q. What factors influence regioselectivity in nucleophilic aromatic substitution (SNAr) of polyhalogenated pyridines?
Key factors include:
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine) activate specific positions for substitution. For example, the 3-fluoro group in this compound directs nucleophiles to adjacent positions.
- Steric Hindrance : Bulky substituents near chlorine or bromine sites can impede reactivity.
- Catalyst Systems : Palladium complexes favor oxidative addition at bromine, while copper catalysts may target chlorine .
Case Study : Under Pd catalysis, this compound reacts with anilines to yield 5-chloro-3-fluoro-2-aminopyridine derivatives exclusively at the bromine site .
Q. How should researchers resolve contradictions in reported reaction outcomes for halogen displacement?
Discrepancies often arise from subtle differences in:
- Catalyst Loading : Trace impurities in Pd catalysts can alter reaction pathways.
- Solvent Polarity : Polar solvents (e.g., DMF) stabilize transition states for chloride substitution, while non-polar solvents favor bromide pathways.
- Base Strength : Strong bases (e.g., NaH) may deprotonate intermediates, shifting selectivity.
Resolution Strategy : Reproduce reactions under strictly controlled conditions and compare with analogs like 2-chloro-5-bromopyridine (CAS 53939-30-3) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
